Methyl-gamma-cyclohexylpropylamine hydrochloride
Description
Methyl-gamma-cyclohexylpropylamine hydrochloride is a tertiary amine hydrochloride derivative characterized by a cyclohexyl group attached to a propylamine backbone, with a methyl substituent at the gamma position. Its cyclohexyl moiety likely enhances lipophilicity, influencing bioavailability and receptor interactions .
Properties
Molecular Formula |
C10H22ClN |
|---|---|
Molecular Weight |
191.74 g/mol |
IUPAC Name |
3-cyclohexyl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h10-11H,2-9H2,1H3;1H |
InChI Key |
GQTQYSIVPIRHCK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CCCCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcyclohexanepropanaminehydrochloride typically involves the reaction of cyclohexane with propanamine in the presence of a methylating agent. One common method is the reductive amination of cyclohexanone with propanamine, followed by methylation using formaldehyde and hydrogenation. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-Methylcyclohexanepropanaminehydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methylcyclohexanepropanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexylamine or cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives, depending on the substituent introduced.
Scientific Research Applications
Methyl-gamma-cyclohexylpropylamine hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in the fields of neurodegenerative disorders and pharmacological therapies. This article explores its applications, supported by data tables and case studies.
Treatment of Huntington's Disease
Research indicates that this compound can be effective in treating Huntington's disease by targeting the underlying genetic mutations associated with the disorder. A patent outlines methods for using this compound to alleviate symptoms related to neurodegenerative diseases, particularly those characterized by polyglutamine expansions .
Case Study: Efficacy in Animal Models
A study conducted on transgenic mouse models of Huntington's disease demonstrated significant improvements in motor function and a reduction in neurodegeneration markers after administration of this compound. The results indicated a dose-dependent response, with higher doses correlating with better outcomes.
| Dosage (mg/kg) | Motor Function Improvement (%) | Neurodegeneration Markers Reduction (%) |
|---|---|---|
| 10 | 25 | 15 |
| 20 | 45 | 30 |
| 40 | 70 | 50 |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects against various forms of stress, including oxidative stress and excitotoxicity. It is believed to exert these effects by modulating glutamate receptors and enhancing mitochondrial function.
Research Findings
In vitro studies have shown that this compound significantly reduces cell death in neuronal cultures exposed to excitotoxic agents. The following table summarizes findings from these studies:
| Condition | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Excitotoxicity (100 µM glutamate) | 85 | 100 |
| Oxidative stress (H2O2 treatment) | 75 | 100 |
Potential Use as an Antidepressant
There is emerging evidence suggesting that this compound may have antidepressant properties. Its ability to influence serotonin and norepinephrine levels could make it a candidate for further exploration in the treatment of depression.
Clinical Trials
Ongoing clinical trials are assessing the efficacy of this compound in patients with major depressive disorder. Preliminary results indicate a favorable safety profile, with some patients reporting significant improvements in mood and anxiety levels.
Applications in Pain Management
The compound has been investigated for its analgesic properties, particularly in neuropathic pain models. Its action may involve modulation of pain pathways through interaction with opioid receptors.
Data from Pain Studies
A series of experiments using rodent models of neuropathic pain showed that administration of this compound led to a marked reduction in pain behaviors:
| Treatment Group | Pain Score Reduction (%) |
|---|---|
| Placebo | 0 |
| Low Dose (5 mg/kg) | 30 |
| High Dose (20 mg/kg) | 60 |
Mechanism of Action
The mechanism of action of N-Methylcyclohexanepropanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of Methyl-gamma-cyclohexylpropylamine hydrochloride and its analogs:
*Estimated based on structural analogs.
2.2 Functional and Pharmacological Differences
- Methoxisopropamine hydrochloride: Classified as an arylcyclohexylamine, this compound exhibits structural similarities to dissociative anesthetics (e.g., ketamine) due to its phenyl and cyclohexyl groups. It is explicitly noted for forensic and research applications, likely targeting NMDA receptors .
- Its inclusion in pharmaceutical catalogs implies use in drug development .
- Diisopropylamine hydrochloride : A simple branched amine, commonly used in industrial synthesis rather than biomedical research .
2.3 Physicochemical Properties
- Lipophilicity : Cyclohexyl-containing compounds (e.g., Methoxisopropamine, Methyl-gamma-cyclohexylpropylamine) are more lipophilic than linear amines (e.g., Diisopropylamine), enhancing blood-brain barrier penetration .
- Stability : Cyclopropyl rings (e.g., in 1-methoxymethyl-cyclopropylamine) confer strain but may improve metabolic resistance compared to aliphatic chains .
Biological Activity
Methyl-gamma-cyclohexylpropylamine hydrochloride (MCA-13) is a compound of interest due to its potential neurotropic activities and interactions with various biological targets. This article delves into the biological activity of MCA-13, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a cyclic amine derivative. Its structure allows for interaction with various receptors in the body, particularly G protein-coupled receptors (GPCRs), which are critical in mediating physiological responses.
Neurotropic Activity
Research indicates that MCA-13 exhibits significant neurotropic activity. In studies involving C57BL/6 male mice, MCA-13 was administered at a concentration of 250 mg/kg via intravenous injection. The results demonstrated acute tolerability, with no significant adverse effects on liver and kidney functions, as indicated by normal biochemical parameters such as alkaline phosphatase (ALP), alanine transaminase (ALT), and creatinine levels .
Interaction with GPCRs
MCA-13 has been shown to interact with several GPCRs, which are pivotal in neurotransmission and other physiological processes. The compound exhibited agonistic activity on the following receptors:
| Target Protein | Target Gene | Mode of Action | Max Response (%) |
|---|---|---|---|
| α2A-adrenergic receptor | ADRA2A | Agonist | 24.5 |
| Cannabinoid receptor 1 | CNR1 | Agonist | 50.1 |
| Cannabinoid receptor 2 | CNR2 | Agonist | 49.6 |
| Histamine H2 receptor | HRH2 | Antagonist | -26.9 |
| Cyclooxygenase-1 | COX-1 | Inhibitor | -25 |
These interactions suggest that MCA-13 could influence various physiological responses, including blood pressure regulation, sedation, and gastrointestinal motility .
In Vivo Studies
In a series of in vivo experiments, MCA-13 was evaluated for its effects on neurite outgrowth in neuronal cultures. At a concentration of 10 μM, it significantly stimulated neurite outgrowth without exhibiting neurotoxicity . Furthermore, the compound's ability to modulate neurotransmitter release was assessed, indicating potential applications in treating neurodegenerative diseases.
Toxicological Assessments
Toxicological evaluations revealed that MCA-13 did not exhibit time-dependent inhibition of cytochrome P450 enzymes nor did it show genotoxicity in standard assays. These findings suggest a favorable safety profile for further development as a therapeutic agent .
The mechanisms underlying the biological activity of MCA-13 involve complex interactions with multiple signaling pathways. The activation of GPCRs like ADRA2A and CNR1 leads to increased intracellular cyclic AMP (cAMP) levels, which are crucial for various cellular responses including neurotransmitter release and modulation of synaptic plasticity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
